molecular formula C9H8FNO3 B1288386 4-Acetamido-3-fluorobenzoic acid CAS No. 713-11-1

4-Acetamido-3-fluorobenzoic acid

Cat. No. B1288386
CAS RN: 713-11-1
M. Wt: 197.16 g/mol
InChI Key: HBZHYHPIAKNMBY-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Acetamido-3-fluorobenzoic acid is 1S/C9H8FNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) . This indicates the presence of a fluorine atom, a carboxylic acid group, and an acetamido group in the molecule .


Physical And Chemical Properties Analysis

4-Acetamido-3-fluorobenzoic acid is a powder at room temperature . It has a melting point of 252-253 degrees Celsius .

Scientific Research Applications

Antituberculosis Agent Development

4-Acetamido-3-fluorobenzoic acid: has been utilized in the synthesis of hydrazide-hydrazone derivatives, which have shown promising results as antituberculosis agents . These compounds target the Mycobacterium tuberculosis bacterium, aiming to improve upon current treatments by offering more potent compounds with potentially less toxicity.

Pharmaceutical Chemistry

The compound’s derivatives have been explored for their broad spectrum of biological activities. This includes potential applications in pharmaceutical chemistry, where they may serve as precursors or active components in the development of drugs with anticonvulsant, antidepressant, antimicrobial, antitumoral, analgesic, and anti-inflammatory properties .

Chemical Synthesis

In chemical synthesis, 4-Acetamido-3-fluorobenzoic acid can be used as a building block for various organic compounds. Its reactive sites allow for substitutions that can lead to a wide range of chemical derivatives with diverse properties and potential applications .

Bioactive Molecule Design

Researchers have been prompted to design bioactive molecules using 4-Acetamido-3-fluorobenzoic acid as a core structure. These molecules could be tailored to interact with specific biological targets, leading to the development of new therapeutic agents .

Safety And Hazards

The safety information for 4-Acetamido-3-fluorobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-acetamido-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHYHPIAKNMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598811
Record name 4-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-fluorobenzoic acid

CAS RN

713-11-1
Record name 4-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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